2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DHDB is synthesized through a condensation reaction between 1,4-phenylenediamine and 2,5-dihydroxybenzaldehyde . The reaction typically occurs in an ethanol medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for DHDB are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: DHDB undergoes various chemical reactions, including:
Oxidation: DHDB can be oxidized to form quinone derivatives.
Reduction: Reduction of DHDB can lead to the formation of amine derivatives.
Substitution: The hydroxyl groups in DHDB can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
DHDB has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the removal of heavy metals from aqueous solutions due to its chelating properties.
Mechanism of Action
The mechanism by which DHDB exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of the hydroxyl and imine groups in DHDB with metal ions, leading to the formation of stable complexes. These complexes can then be used in various applications, such as catalysis or environmental remediation .
Comparison with Similar Compounds
N, N′-bis(2-hydroxybenzylidene)-1,4-diaminobenzene: Similar structure but with different hydroxyl group positions.
N, N′-bis(2,4-dihydroxybenzylidene)-1,4-diaminobenzene: Another Schiff base with different hydroxyl group positions.
Uniqueness: DHDB is unique due to its specific hydroxyl group positions, which confer distinct chelating properties and reactivity. This makes it particularly effective in applications such as heavy metal removal and catalysis .
Properties
CAS No. |
132472-34-5 |
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Molecular Formula |
C21H27NO7 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C21H27NO7/c1-27-17-7-5-13(9-19(17)29-3)8-15(12-23)21(26,20(22)25)11-14-4-6-16(24)18(10-14)28-2/h4-7,9-10,15,23-24,26H,8,11-12H2,1-3H3,(H2,22,25)/t15-,21-/m0/s1 |
InChI Key |
QHRABXYWCDWVQB-BTYIYWSLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](CO)[C@@](CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC |
Origin of Product |
United States |
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